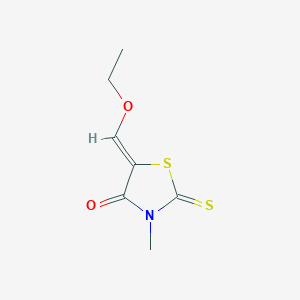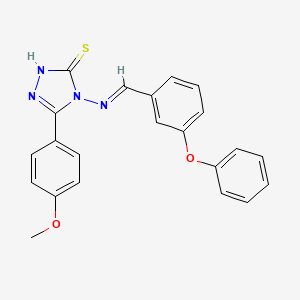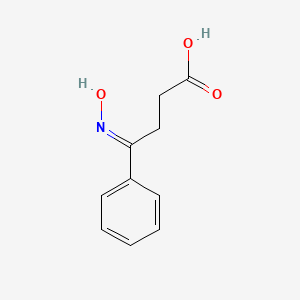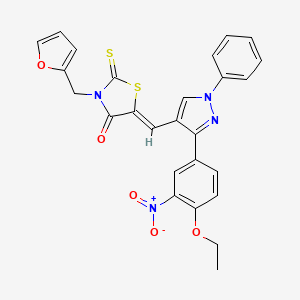
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a thioxo group and an ethoxymethylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of appropriate thioamides with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-5-(ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group.
4-thiazolidinone derivatives: A broad class of compounds with varying substituents on the thiazolidine ring.
Uniqueness
(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxymethylene and thioxo groups, along with the methyl substitution, makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
6630-58-6 |
|---|---|
Molekularformel |
C7H9NO2S2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
(5Z)-5-(ethoxymethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H9NO2S2/c1-3-10-4-5-6(9)8(2)7(11)12-5/h4H,3H2,1-2H3/b5-4- |
InChI-Schlüssel |
WUNAISWDRMFJMY-PLNGDYQASA-N |
Isomerische SMILES |
CCO/C=C\1/C(=O)N(C(=S)S1)C |
Kanonische SMILES |
CCOC=C1C(=O)N(C(=S)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12006607.png)





